Fluorotripropylstannane
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Overview
Description
Fluorotripropylstannane is an organotin compound with the molecular formula C9H21FSn It is characterized by the presence of a tin (Sn) atom bonded to three propyl groups and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorotripropylstannane can be synthesized through several methods. One common approach involves the reaction of tripropyltin chloride with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Fluorotripropylstannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-tin bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium halides or alcohols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions may yield tripropyltin halides, while oxidation reactions can produce higher oxidation state tin compounds.
Scientific Research Applications
Fluorotripropylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as polymers and coatings.
Biology and Medicine: While less common, it may be investigated for its biological activity and potential use in medicinal chemistry.
Industry: It is utilized in the production of specialized chemicals and materials, benefiting from its reactivity and versatility.
Mechanism of Action
The mechanism of action of fluorotripropylstannane involves its ability to form strong bonds with other atoms, particularly carbon. This reactivity is due to the presence of the tin atom, which can engage in various bonding interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in organic synthesis, it may act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Fluorotripropylstannane can be compared to other organotin compounds, such as:
Tripropyltin Chloride: Similar in structure but with a chlorine atom instead of fluorine.
Tributyltin Fluoride: Contains butyl groups instead of propyl groups.
Trimethyltin Fluoride: Contains methyl groups instead of propyl groups.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its analogs
Properties
CAS No. |
682-32-6 |
---|---|
Molecular Formula |
C9H21FSn |
Molecular Weight |
266.97 g/mol |
IUPAC Name |
fluoro(tripropyl)stannane |
InChI |
InChI=1S/3C3H7.FH.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
CWUPWQLKYNCKBJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Sn](CCC)(CCC)F |
Origin of Product |
United States |
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